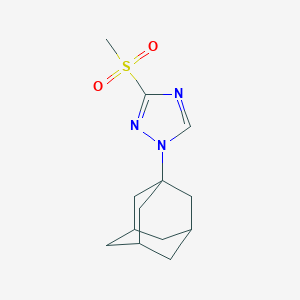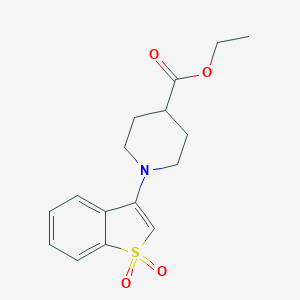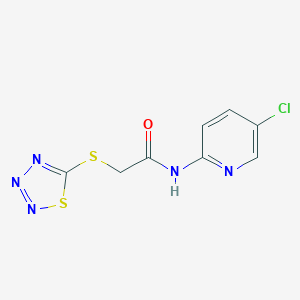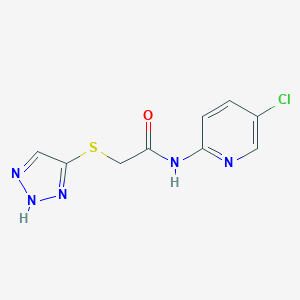
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research.
Mécanisme D'action
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the release of neurotransmitters and other signaling molecules in the brain and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and highly selective agonist of the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for research. However, this compound also has limitations, including potential toxicity and limited information on its long-term effects.
Orientations Futures
Future research on N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide could focus on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and neuroprotective agent. Further studies could also investigate the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Additionally, research could explore the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced side effects.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-13(14(17)15-8-5-9-18-2)11-6-3-4-7-12(11)16-10/h3-4,6-7,16H,5,8-9H2,1-2H3,(H,15,17) |
Clé InChI |
ZZSAZXUBYPCZRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)



![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
